molecular formula C11H16N2O3S B12192614 1-[(2-Methoxyphenyl)sulfonyl]piperazine

1-[(2-Methoxyphenyl)sulfonyl]piperazine

Cat. No.: B12192614
M. Wt: 256.32 g/mol
InChI Key: IKDXZUQJKFOCJS-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl piperazine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)sulfonyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Methoxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with serotonin receptors, which play a role in mood regulation and anxiety . The compound’s sulfonyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position, leading to variations in activity.

    1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Contains additional functional groups, offering different pharmacological profiles

Uniqueness: 1-[(2-Methoxyphenyl)sulfonyl]piperazine is unique due to its specific combination of a methoxyphenyl group and a sulfonyl piperazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C11H16N2O3S/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

IKDXZUQJKFOCJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCNCC2

Origin of Product

United States

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